N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide
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Overview
Description
N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide is a synthetic organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide typically involves the reaction of 2-chloropyrimidine with butylurea under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups attached to the pyrimidine ring.
Scientific Research Applications
N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide: Unique due to its specific substitution pattern on the pyrimidine ring.
N-(2-(3-Phenylureido)pyrimidin-4-yl)acetamide: Similar structure but with a phenyl group instead of a butyl group.
N-(2-(3-Methylureido)pyrimidin-4-yl)acetamide: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
N-(2-(3-Butylureido)pyrimidin-4-yl)acetamide is unique due to its butyl substitution, which can influence its chemical reactivity and biological activity. The butyl group can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its analogs with different substituents.
Properties
CAS No. |
204773-81-9 |
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Molecular Formula |
C11H17N5O2 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
N-[2-(butylcarbamoylamino)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H17N5O2/c1-3-4-6-13-11(18)16-10-12-7-5-9(15-10)14-8(2)17/h5,7H,3-4,6H2,1-2H3,(H3,12,13,14,15,16,17,18) |
InChI Key |
HAGJVLPBDXFTRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=NC=CC(=N1)NC(=O)C |
Origin of Product |
United States |
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